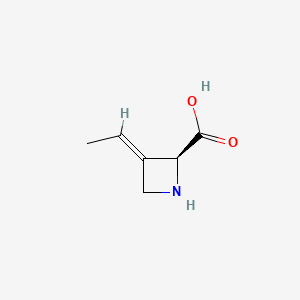
(2S,3E)-3-ethylideneazetidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3E)-3-ethylideneazetidine-2-carboxylic acid is a chiral azetidine derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of γ-substituted amino acid derivatives. This process can be facilitated by using strong bases or specific catalysts to promote the formation of the azetidine ring.
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes for scalability. This includes using high-yielding reactions, cost-effective reagents, and efficient purification techniques to ensure the compound’s purity and consistency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, alkoxides.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen atoms added to the molecule.
Substitution: Formation of substituted azetidine derivatives with new functional groups replacing the original ones.
科学的研究の応用
Biology: In biological research, this compound can be used to study the effects of azetidine derivatives on biological systems, including their interactions with enzymes and receptors.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: In the industrial sector, (2S,3E)-3-ethylideneazetidine-2-carboxylic acid can be used in the synthesis of polymers and other materials with specialized properties.
作用機序
The mechanism of action of (2S,3E)-3-ethylideneazetidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring can engage in various binding interactions, influencing the activity of these targets and modulating biological pathways.
類似化合物との比較
Azetidine-2-carboxylic acid: Another azetidine derivative with similar structural features but different substituents.
Proline: A naturally occurring amino acid with a similar cyclic structure but a five-membered ring instead of a four-membered one.
Uniqueness: (2S,3E)-3-ethylideneazetidine-2-carboxylic acid is unique due to its specific stereochemistry and the presence of the ethylidene group, which imparts distinct chemical and biological properties compared to other azetidine derivatives.
特性
CAS番号 |
24695-12-3 |
|---|---|
分子式 |
C6H9NO2 |
分子量 |
127.14 g/mol |
IUPAC名 |
(2S,3Z)-3-ethylideneazetidine-2-carboxylic acid |
InChI |
InChI=1S/C6H9NO2/c1-2-4-3-7-5(4)6(8)9/h2,5,7H,3H2,1H3,(H,8,9)/b4-2-/t5-/m0/s1 |
InChIキー |
LCXPHUZMYBUAOG-PSRSYCBASA-N |
SMILES |
CC=C1CNC1C(=O)O |
異性体SMILES |
C/C=C\1/CN[C@@H]1C(=O)O |
正規SMILES |
CC=C1CNC1C(=O)O |
同義語 |
3-ethylidene-L-azetidine-2-carboxylic acid polyoximic acid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















